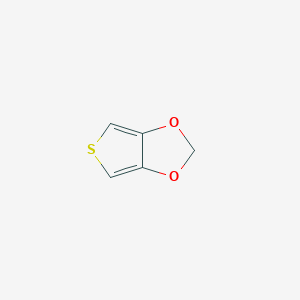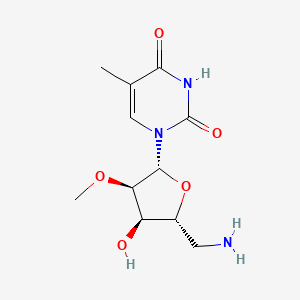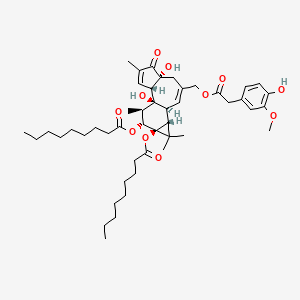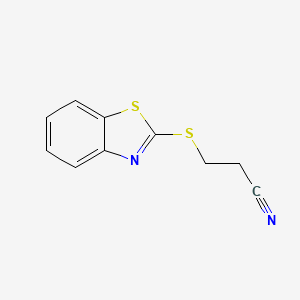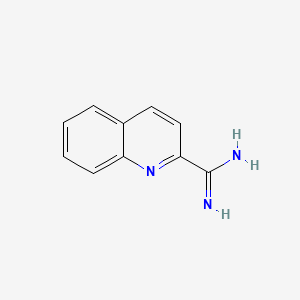
Quinoline-2-carboxamidine
Descripción general
Descripción
Quinoline-2-carboxamidine is a chemical compound with the molecular formula C10H9N3 . It is a solid substance at room temperature . It has been used in the synthesis of a series of substituted quinoline-2-carboxamides .
Physical And Chemical Properties Analysis
Quinoline-2-carboxamidine is a solid substance at room temperature . Its molecular weight is 172.19 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Quinoline Derivatives in Biological Molecules and Metal-Catalyzed Reactions
Quinoline-2-carboxylates, a subclass of quinoline derivatives, are prominent in various biologically active molecules and serve as useful ligands in metal-catalyzed reactions. A study by Gabrielli et al. (2016) presents a one-pot protocol for synthesizing these derivatives, highlighting their importance in organic chemistry and biological applications (Gabrielli et al., 2016).
Target for Treatment of Autoimmune Disease
The interaction between human S100A9 and quinoline-3-carboxamides has been identified as a focal point in controlling autoimmune diseases. This binding explains the immunomodulatory activity of this class of compounds, defining S100A9 as a novel target for treating human autoimmune diseases (Björk et al., 2009).
Radioligands for Peripheral Benzodiazepine Type Receptors
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for peripheral benzodiazepine type receptors (PBR), with relevance in positron emission tomography (PET) imaging. Matarrese et al. (2001) synthesized and evaluated these derivatives, demonstrating their potential in PBR imaging (Matarrese et al., 2001).
Sustainable Synthesis of Quinolines
A sustainable and environmentally benign synthesis of substituted quinolines has been achieved using manganese PNP pincer complexes. This process, as studied by Mastalir et al. (2016), is significant for the eco-friendly production of quinolines, which have various scientific applications (Mastalir et al., 2016).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ATM kinase. These compounds have shown efficacy in disease-relevant models, marking their significance in the field of medicinal chemistry (Degorce et al., 2016).
Mutagenicity of Quinoline Derivatives
The study of the mutagenic effects of 2-amino-3-methylimidazo[4,5-f]quinoline and its derivatives by Nagao et al. (1981) provides insights into the mutagenic properties of these compounds, which is crucial for understanding their biological effects and safety (Nagao et al., 1981).
Reversal of Established Fibrosis in Liver
Quinoline-3-carboxamides, like Paquinimod, have been shown to significantly reduce inflammation and result in the regression of fibrosis in chronic liver inflammation models. This highlights their potential in treating liver diseases (Fransén Pettersson et al., 2018).
Treatment of Secondary Progressive Multiple Sclerosis
Linomide, a quinoline-3-carboxamide, has been studied for its potential in treating secondary progressive multiple sclerosis due to its immunomodulatory properties (Karussis et al., 1996).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
Quinoline-8-carboxamides have been designed and synthesized as inhibitors of PARP-1, an important target in drug design. Their structure and inhibition potency contribute to therapeutic activities in various diseases (Lord et al., 2009).
Propiedades
IUPAC Name |
quinoline-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJJXPQJFXRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



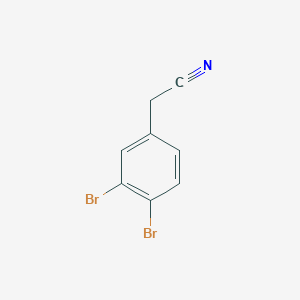
![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)
![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)
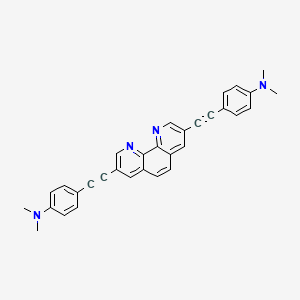
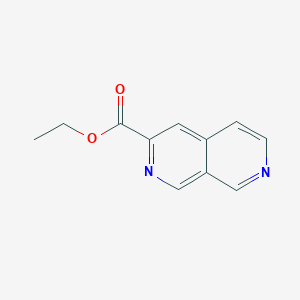

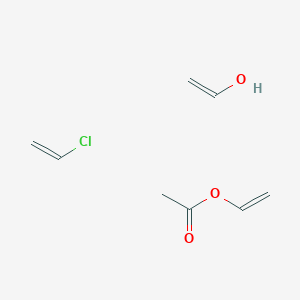
![Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3255177.png)
